tert-butyl N-{3-iodobicyclo[1.1.1]pentan-1-yl}carbamate
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Overview
Description
tert-Butyl N-{3-iodobicyclo[1.1.1]pentan-1-yl}carbamate: is a chemical compound that has garnered interest in the scientific community due to its unique structural properties and potential applications. The compound features a tert-butyl carbamate group attached to a bicyclo[1.1.1]pentane ring system, which is further substituted with an iodine atom. This structure imparts distinct reactivity and stability characteristics to the compound.
Preparation Methods
The synthesis of tert-butyl N-{3-iodobicyclo[1.1.1]pentan-1-yl}carbamate typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of cyclization reactions starting from simple precursors.
Introduction of the Iodine Atom: The iodine atom is introduced via halogenation reactions, often using reagents such as iodine or iodine monochloride.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the iodinated bicyclo[1.1.1]pentane with tert-butyl isocyanate under controlled conditions to form the desired carbamate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
tert-Butyl N-{3-iodobicyclo[1.1.1]pentan-1-yl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-{3-iodobicyclo[1.1.1]pentan-1-yl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the development of novel bioactive molecules and as a probe in biochemical studies.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-iodobicyclo[1.1.1]pentan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and selectivity of the compound. The iodine atom and carbamate group can participate in various interactions, including hydrogen bonding and halogen bonding, which contribute to the compound’s overall activity.
Comparison with Similar Compounds
tert-Butyl N-{3-iodobicyclo[1.1.1]pentan-1-yl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate:
tert-Butyl N-{3-bromobicyclo[1.1.1]pentan-1-yl}carbamate: The bromine atom provides different reactivity compared to iodine, affecting the types of reactions and products formed.
tert-Butyl N-{3-chlorobicyclo[1.1.1]pentan-1-yl}carbamate: Similar to the bromine analog, the chlorine atom influences the compound’s chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2231675-14-0 |
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Molecular Formula |
C10H16INO2 |
Molecular Weight |
309.14 g/mol |
IUPAC Name |
tert-butyl N-(3-iodo-1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C10H16INO2/c1-8(2,3)14-7(13)12-10-4-9(11,5-10)6-10/h4-6H2,1-3H3,(H,12,13) |
InChI Key |
MPNNXORJGCGRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)I |
Purity |
95 |
Origin of Product |
United States |
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